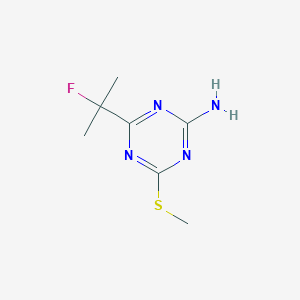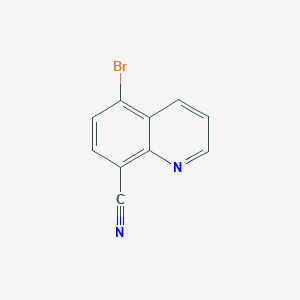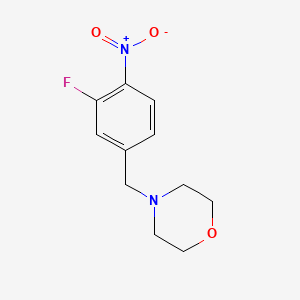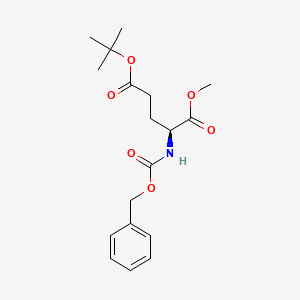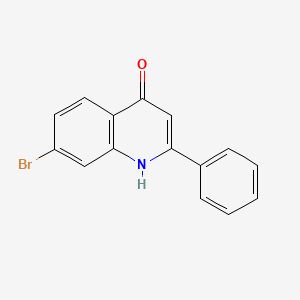
7-Bromo-4-hydroxy-2-phenylquinoline
Vue d'ensemble
Description
7-Bromo-4-hydroxy-2-phenylquinoline is a brominated hydroxyquinoline compound. While the specific compound is not directly studied in the provided papers, related brominated hydroxyquinolines and their derivatives have been investigated for various properties and applications, including their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of brominated hydroxyquinolines and their derivatives often involves multistep reactions, including bromination, nucleophilic substitution, and coupling reactions. For instance, brominated tetrahydroisoquinolines were semisynthesized using a brominated tyrosine derivative as the starting material . Cyclopalladated bromoquinoline complexes were synthesized and characterized, indicating the potential for complex formation with metals . Additionally, the synthesis of brominated hydroxyquinoline as a photolabile protecting group suggests the versatility of brominated quinolines in synthetic chemistry10.
Molecular Structure Analysis
The molecular structure of brominated hydroxyquinolines has been studied using various spectroscopic methods. Vibrational spectroscopic investigations, including FTIR and FT-Raman, along with ab initio and DFT studies, have been conducted to determine the geometry and vibrational frequencies of these compounds . X-ray diffraction has been used to confirm the structure of brominated hydroxyquinoline derivatives and to study their intermolecular interactions .
Chemical Reactions Analysis
Brominated hydroxyquinolines participate in a variety of chemical reactions. They have been used as reagents in analytical test reactions for nitrite and nitrate anions . The photolysis of brominated hydroxyquinoline has been explored, demonstrating its potential as a photolabile protecting group with sensitivity to multiphoton excitation10. Additionally, brominated hydroxyquinolines have been involved in catalytic activities, such as Suzuki coupling reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated hydroxyquinolines have been extensively studied. Comparative vibrational spectroscopic studies have provided insights into the effects of bromine substituents on the vibrational frequencies of the molecules . The molecular stability and bond strength have been investigated using Natural Bond Orbital analysis, and other molecular properties such as Mulliken population analysis, thermodynamic functions, and polarizabilities have been reported . The photolabile nature of brominated hydroxyquinolines has been highlighted, showing their potential in biological applications10.
Applications De Recherche Scientifique
Photochemical Properties and Applications
Resonance Raman Characterization and Photolabile Protection : The resonance Raman characterization of 8-bromo-7-hydroxyquinoline caged acetate (BHQ-OAc) has revealed insights into the photochemical behavior of bromo-hydroxyquinolines in aqueous solutions. BHQ derivatives, including 7-Bromo-4-hydroxy-2-phenylquinoline, are studied for their photolabile protecting group properties, showing potential for use in photochemical applications due to their efficient photolysis and stability under physiological conditions (An et al., 2009). Another study highlights brominated hydroxyquinoline's sensitivity to multiphoton excitation, making it a useful caging group for biological messengers (Fedoryak & Dore, 2002).
Synthetic Organic Chemistry
Synthesis of Quinoline Derivatives : Research on the synthesis of quinoline derivatives, such as the preparation of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile, showcases the utility of bromo-hydroxyquinolines in synthesizing PI3K/mTOR inhibitors, highlighting their role as key intermediates in medicinal chemistry (Lei et al., 2015).
Medicinal Chemistry
Antiproliferative Evaluation : A study on the synthesis and antiproliferative evaluation of certain 4-anilino-8-hydroxy-2-phenylquinoline derivatives demonstrates their potential in cancer research. These derivatives exhibit significant antiproliferative activity against solid cancer cells, indicating their relevance in developing new anticancer agents (Yeh‐long Chen et al., 2006).
Corrosion Inhibition
Quinoline Derivatives as Corrosion Inhibitors : Novel quinoline derivatives, including 2-amino-7-hydroxy-4-phenyl-1,4-dihydroquinoline-3-carbonitrile, have been analyzed for their corrosion mitigation effects on mild steel in acidic medium. These studies reveal that such compounds can act as effective corrosion inhibitors, highlighting another important application of bromo-hydroxyquinoline derivatives (Singh, Srivastava, & Quraishi, 2016).
Orientations Futures
Propriétés
IUPAC Name |
7-bromo-2-phenyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO/c16-11-6-7-12-14(8-11)17-13(9-15(12)18)10-4-2-1-3-5-10/h1-9H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLIQZUPQOFEHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30462430 | |
| Record name | 4-Quinolinol, 7-bromo-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30462430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-4-hydroxy-2-phenylquinoline | |
CAS RN |
825620-24-4 | |
| Record name | 4-Quinolinol, 7-bromo-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30462430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Bromo-4-hydroxy-2-phenylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



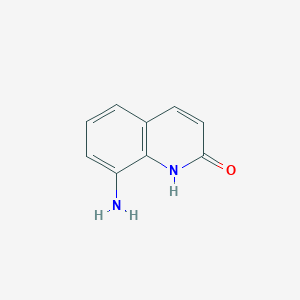
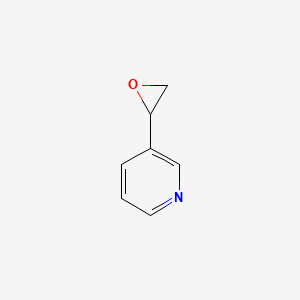
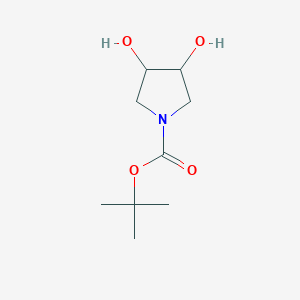
![5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene](/img/structure/B1338913.png)

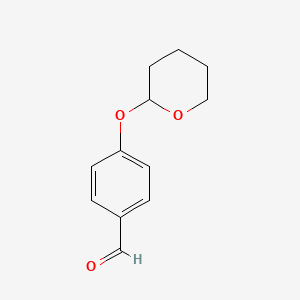
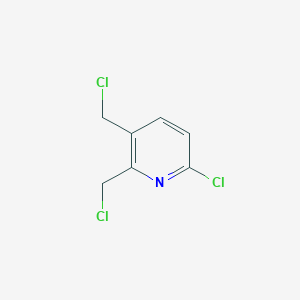
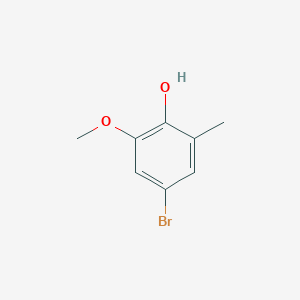
![1-[2-(4-Fluorophenyl)ethyl]piperazine](/img/structure/B1338925.png)
![Tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B1338932.png)
